ethyl 5-[(1S)-1-aminopropyl]-1H-1,2,4-triazole-3-carboxylate;hydrochloride
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Overview
Description
Ethyl 5-[(1S)-1-aminopropyl]-1H-1,2,4-triazole-3-carboxylate;hydrochloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-[(1S)-1-aminopropyl]-1H-1,2,4-triazole-3-carboxylate;hydrochloride typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acid esters.
Introduction of the Aminopropyl Group: The aminopropyl group is introduced via a nucleophilic substitution reaction using appropriate alkyl halides.
Esterification: The carboxylate group is esterified using ethanol in the presence of an acid catalyst.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[(1S)-1-aminopropyl]-1H-1,2,4-triazole-3-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aminopropyl group or the triazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 5-[(1S)-1-aminopropyl]-1H-1,2,4-triazole-3-carboxylate;hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 5-[(1S)-1-aminopropyl]-1H-1,2,4-triazole-3-carboxylate;hydrochloride involves its interaction with specific molecular targets. The compound may inhibit enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-[(1S)-1-aminopropyl]-1H-1,2,4-triazole-3-carboxylate
- Ethyl 5-[(1S)-1-aminopropyl]-1H-1,2,4-triazole-3-carboxylate;hydrobromide
- Ethyl 5-[(1S)-1-aminopropyl]-1H-1,2,4-triazole-3-carboxylate;hydroiodide
Uniqueness
Ethyl 5-[(1S)-1-aminopropyl]-1H-1,2,4-triazole-3-carboxylate;hydrochloride is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. These properties make it suitable for specific applications that similar compounds may not be able to achieve.
Properties
Molecular Formula |
C8H15ClN4O2 |
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Molecular Weight |
234.68 g/mol |
IUPAC Name |
ethyl 5-[(1S)-1-aminopropyl]-1H-1,2,4-triazole-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H14N4O2.ClH/c1-3-5(9)6-10-7(12-11-6)8(13)14-4-2;/h5H,3-4,9H2,1-2H3,(H,10,11,12);1H/t5-;/m0./s1 |
InChI Key |
DAPXVXZIGXZYCC-JEDNCBNOSA-N |
Isomeric SMILES |
CC[C@@H](C1=NC(=NN1)C(=O)OCC)N.Cl |
Canonical SMILES |
CCC(C1=NC(=NN1)C(=O)OCC)N.Cl |
Origin of Product |
United States |
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